molecular formula C12H15NO4S B2833342 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid CAS No. 889939-54-2

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid

Cat. No.: B2833342
CAS No.: 889939-54-2
M. Wt: 269.32
InChI Key: YXBAMCSTGJZXSF-UHFFFAOYSA-N
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Description

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid is an organic compound characterized by the presence of a cyclopropylsulfamoyl group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with chlorosulfonic acid to form cyclopropylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The cyclopropylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-bromophenyl, under basic conditions to form 4-cyclopropylsulfamoyl-phenyl.

    Formation of Propionic Acid Moiety: The final step involves the reaction of the 4-cyclopropylsulfamoyl-phenyl compound with a propionic acid derivative under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl ring and propionic acid moiety can also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylsulfamoyl-benzoic acid: Similar structure but lacks the propionic acid moiety.

    3-(4-Methylsulfamoyl-phenyl)-propionic acid: Similar structure but with a methylsulfamoyl group instead of cyclopropylsulfamoyl.

    3-(4-Cyclopropylsulfamoyl-phenyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

Uniqueness

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid is unique due to the presence of the cyclopropylsulfamoyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(cyclopropylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-2,6-7,10,13H,3-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBAMCSTGJZXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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